molecular formula C32H45NO4 B000114 Gymnodimine CAS No. 173792-58-0

Gymnodimine

Cat. No. B000114
M. Wt: 507.7 g/mol
InChI Key: DVXZVCNEGRKLMW-RPGUUIFVSA-N
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Description

Synthesis Analysis

The synthesis of gymnodimine has been achieved through several sophisticated organic synthesis strategies. A notable approach involves the development of a single-pot Hua reaction for the synthesis of highly hindered cyclic imines, an essential step toward creating gymnodimine and related toxins (Ahn et al., 2001). Additionally, the total synthesis of gymnodimine has been reported, employing a convergent strategy that includes key steps like a highly diastereo- and enantioselective exo-Diels-Alder reaction (Kong et al., 2011).

Molecular Structure Analysis

The molecular structure of gymnodimine is characterized by its unique spirocyclic imine moiety, which is a hallmark of its chemical class. Research has focused on constructing this core structure through various synthetic routes, including Diels-Alder cycloadditions and macrocyclization strategies that mimic the natural biosynthesis of these compounds (Johannes et al., 2005).

Chemical Reactions and Properties

Gymnodimine's reactivity and chemical properties are influenced significantly by its spirocyclic imine structure. Studies have explored the synthetic accessibility of this core structure and its reactivity towards various chemical transformations. The macrocyclic core of gymnodimine, for example, has been successfully synthesized using a biomimetic macrocycle-forming Diels-Alder reaction of an alpha,beta-unsaturated iminium dienophile in water, showcasing its reactivity and potential for further functionalization (Johannes et al., 2005).

Scientific Research Applications

1. Neuroprotective Properties in Alzheimer's Disease

Gymnodimine, a marine phycotoxin, has been studied for its potential in treating Alzheimer's disease (AD). Research demonstrates that gymnodimine can decrease the accumulation of amyloid-beta and levels of hyperphosphorylated tau protein in cortical neurons. This effect is thought to be mediated through modifications in kinase activity and acetylcholine synthesis, suggesting its utility in neurodegenerative disease treatment (Alonso et al., 2011).

2. Interaction with Nicotinic Acetylcholine Receptors

Studies indicate that gymnodimines target nicotinic acetylcholine receptors (nAChRs) with high affinity. This action was confirmed through various assays, showing gymnodimine's ability to block muscle-type nAChRs and neuronal nAChRs. These findings contribute to understanding gymnodimine's neurotoxicity and offer a pathway for developing specific detection tests for this toxin in shellfish (Kharrat et al., 2008).

3. Enhancement of Gymnodimine Production

Research on the dinoflagellate Karenia selliformis, which produces gymnodimine, reveals the potential to enhance gymnodimine production. By manipulating culture conditions with organic acids, scientists achieved increased growth rates and gymnodimine yield. This advancement is significant for the pharmaceutical use of gymnodimine (Mountfort et al., 2006).

4. Structural Analysis and Synthesis

Gymnodimine's unique structure, including a spirocyclic imine ring, has been a subject of study. Efforts to synthesize gymnodimine and its analogs, like gymnodimine C, have provided insights into its chemical properties and potential for pharmaceutical applications (Miles et al., 2003); (Yang et al., 2000).

5. Aptamer Development for Detection

An innovative study developed an aptamer, G48nop, with high specificity for gymnodimine-A. This aptamer forms the basis for a novel biosensor technology, showing promise for efficient detection and monitoring of gymnodimines in marine environments (Zhang et al., 2022).

Safety And Hazards

Gymnodimines are fast-acting phycotoxins associated with harmful marine algal blooms and shellfish toxicity . They are known to be toxic if swallowed, in

properties

IUPAC Name

(2S)-2-[(1R,2E,11R,16S,17E,19S,22R,24R)-19-hydroxy-2,15,18,24-tetramethyl-25-oxa-7-azatetracyclo[20.2.1.06,11.011,16]pentacosa-2,6,14,17-tetraen-14-yl]-4-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45NO4/c1-19-8-6-9-29-32(13-7-15-33-29)14-12-25(28-18-22(4)31(35)37-28)23(5)26(32)17-20(2)27(34)11-10-24-16-21(3)30(19)36-24/h8,17-18,21,24,26-28,30,34H,6-7,9-16H2,1-5H3/b19-8+,20-17+/t21-,24-,26+,27+,28+,30+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXZVCNEGRKLMW-RPGUUIFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC(C(=CC3C(=C(CCC34CCCN=C4CCC=C(C1O2)C)C5C=C(C(=O)O5)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2CC[C@@H](/C(=C/[C@H]3C(=C(CC[C@@]34CCCN=C4CC/C=C(/[C@@H]1O2)\C)[C@@H]5C=C(C(=O)O5)C)C)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880103
Record name Gymnodimine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Competition-binding assays confirmed that GYM-A is a powerful ligand interacting with muscle-type nAChR, heteropentameric alpha3beta2, alpha4beta2, and chimeric alpha7-5HT(3) neuronal nAChRs. ...GYM-A broadly targets nAChRs with high affinity explaining the basis of its neurotoxicity...
Record name Gymnodimine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7754
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Gymnodimine

CAS RN

173792-58-0
Record name Gymnodimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173792580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gymnodimine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GYMNODIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TV3J97IT8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gymnodimine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7754
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
L Duroure, T Jousseaume, R Aráoz, E Barré… - Organic & …, 2011 - pubs.rsc.org
Simple models of the spiroimine core of (−)-gymnodimine A have been synthesized in racemic and optically active forms. The quaternary carbon of the racemic spiroimines was created …
Number of citations: 31 pubs.rsc.org
JD White, L Quaranta, G Wang - The Journal of Organic Chemistry, 2007 - ACS Publications
… Progress toward the total synthesis of gymnodimine has … to these two domains of gymnodimine and describes their … the central macrocyclic portion of gymnodimine from two sectors that …
Number of citations: 48 pubs.acs.org
E Alonso, C Vale, MR Vieytes, FM Laferla… - Cellular Physiology and …, 2011 - karger.com
… Gymnodimine (GYM) is a marine phycotoxin with a … to gymnodimine in the progress of Alzheimer disease (AD) pathology in vitro. Treatment of cortical neurons with 50 nM gymnodimine …
Number of citations: 52 karger.com
T Seki, M Satake, L Mackenzie, HF Kaspar… - Tetrahedron letters, 1995 - Elsevier
… In this paper, we report the structure of gymnodimine, a new marine toxin of unprecedented structure, and its production by the dinoflagellate G. cf. mikimotoi… Gymnodimine is a …
Number of citations: 391 www.sciencedirect.com
CO Miles, AL Wilkins, DJ Stirling… - Journal of agricultural …, 2003 - ACS Publications
… of gymnodimine (3) ( 6) as well as small amounts of an oxidized analogue, gymnodimine B (… of gymnodimine C (1), an oxidized analogue of gymnodimine that is isomeric with 2 at C-18. …
Number of citations: 151 pubs.acs.org
R Munday, NR Towers, L Mackenzie, V Beuzenberg… - Toxicon, 2004 - Elsevier
… gymnodimine to female Swiss mice by intraperitoneal injection and by oral administration has been determined. Gymnodimine … Gymnodimine was also toxic after oral administration by …
Number of citations: 161 www.sciencedirect.com
CO Miles, AL Wilkins, DJ Stirling… - Journal of Agricultural …, 2000 - ACS Publications
… Gymnodimine B is similar in structure to gymnodimine (2) but … extinction coefficients at 215 nm, that gymnodimine (2) and the major … spectra for gymnodimine (2) and gymnodimine B (1) …
Number of citations: 158 pubs.acs.org
R Biré, S Krys, JM Frémy, S Dragacci… - Journal of natural …, 2002 - europepmc.org
… gymnodimine. Liquid chromatography tandem mass spectrometry analyses unequivocally revealed the presence of gymnodimine … Gymnodimine B and C analogues were not detected …
Number of citations: 108 europepmc.org
R Kharrat, D Servent, E Girard… - Journal of …, 2008 - Wiley Online Library
Gymnodimines (GYMs) are phycotoxins exhibiting unusual structural features including a spirocyclic imine ring system and a trisubstituted tetrahydrofuran embedded within a 16‐…
Number of citations: 159 onlinelibrary.wiley.com
M Stewart, JW Blunt, MH Munro, WT Robinson… - Tetrahedron …, 1997 - Elsevier
… 2 Gymnodimine 1 is structurally related to the pinnatoxins 3 and the spirolides, 4 with the unusual spirocentre and imine functionalities. The pharmacological action of these compounds …
Number of citations: 133 www.sciencedirect.com

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